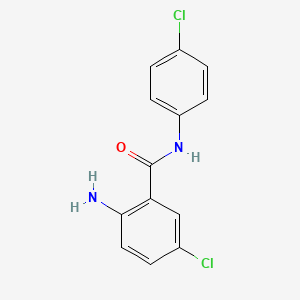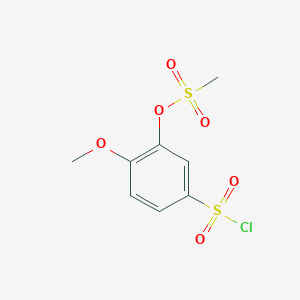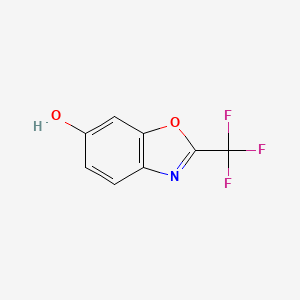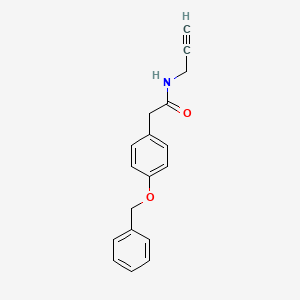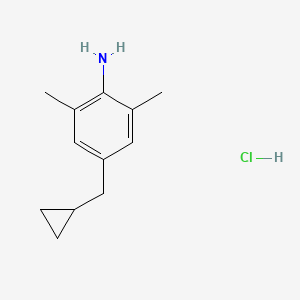
4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, along with two methyl groups at the 2 and 6 positions of the aromatic ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride typically involves the following steps:
Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is reacted with hydrobromic acid to form cyclopropylmethyl bromide.
Alkylation of 2,6-Dimethylaniline: 2,6-Dimethylaniline is then alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to yield 4-(Cyclopropylmethyl)-2,6-dimethylaniline.
Formation of Hydrochloride Salt: The free base is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, leading to increased potency. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
4-(Cyclopropylmethyl)-2,6-dimethylaniline: The free base form of the compound.
2,6-Dimethylaniline: Lacks the cyclopropylmethyl group.
4-(Cyclopropylmethyl)aniline: Lacks the methyl groups at the 2 and 6 positions.
Uniqueness
4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride is unique due to the presence of both the cyclopropylmethyl group and the methyl groups at the 2 and 6 positions. This combination of substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC名 |
4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8-5-11(7-10-3-4-10)6-9(2)12(8)13;/h5-6,10H,3-4,7,13H2,1-2H3;1H |
InChIキー |
KRCGJGVLSVWSBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N)C)CC2CC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



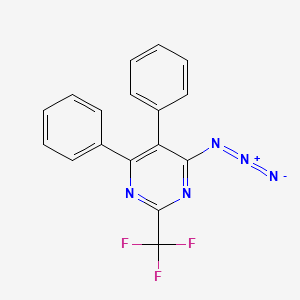
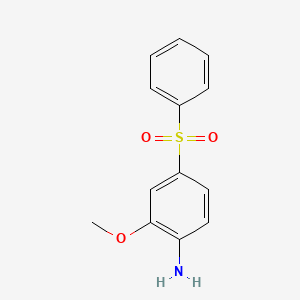
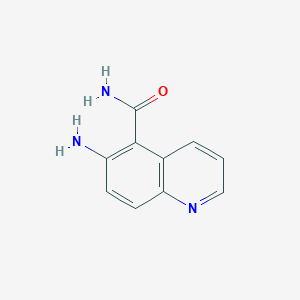
![5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8583195.png)
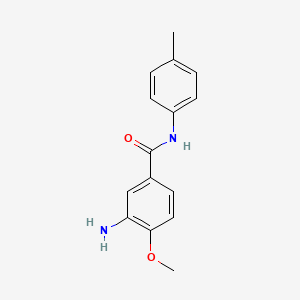
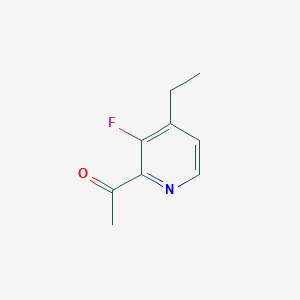


![4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol](/img/structure/B8583221.png)
